molecular formula C11H14N2O B1278037 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 27392-71-8

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B1278037
CAS No.: 27392-71-8
M. Wt: 190.24 g/mol
InChI Key: VORCSTVWTCFCFA-UHFFFAOYSA-N
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Description

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an amino group at the 6-position and an ethanone group attached to the nitrogen atom of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with 2-aminobenzaldehyde and ethyl acetoacetate.

    Cyclization: The reaction proceeds through a cyclization step, often catalyzed by an acid or base, to form the quinoline ring.

    Reduction: The resulting intermediate is then reduced to yield the 3,4-dihydroquinoline derivative.

    Amination: The amino group is introduced at the 6-position through a substitution reaction.

    Acylation: Finally, the ethanone group is attached to the nitrogen atom via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring.

    Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

    Acylation: The ethanone group can undergo further acylation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Acylation: Acyl chlorides or anhydrides are typically used for acylation reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The amino group and quinoline ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-aminoquinoline: Lacks the ethanone group but has the amino group at the 6-position.

    1-(quinolin-1-yl)ethanone: Similar structure but without the amino group.

Uniqueness

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the amino group and the ethanone group, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORCSTVWTCFCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434864
Record name 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27392-71-8
Record name 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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